molecular formula C19H16ClN5OS2 B4614170 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No. B4614170
M. Wt: 429.9 g/mol
InChI Key: ZCXNLIWZPVRBQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds involves multi-step reactions, starting from basic precursors to obtain the desired compound. For instance, compounds have been synthesized by reacting amino-triazole with acetyl chloride, followed by various catalytic and condensation reactions to introduce specific functional groups (Ostapiuk, Matiychuk, Obushak, 2015). This methodology highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using crystallography. For example, a related compound's crystal structure was analyzed, showing intermolecular interactions and the orientation of different rings within the molecule (Saravanan, Priya, Anand, Kabilan, Selvanayagam, 2016). Such studies are crucial for understanding the three-dimensional arrangement and potential reactivity sites of the molecule.

Chemical Reactions and Properties

Chemical reactions involving triazole compounds can be diverse, including N-alkylation, acylation, and condensation reactions, which are essential for modifying the compound's chemical structure and properties (Krakowiak, Bradshaw, 2003). These reactions facilitate the introduction of various functional groups, impacting the molecule's biological activity and solubility.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For instance, the crystal structure analysis provides insights into the compound's stability and intermolecular forces, which are critical for determining its physical state and solubility (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and stability under different conditions, are pivotal for the compound's application in synthesis and potential pharmaceutical use. Studies on similar compounds reveal their reactivity patterns, which are crucial for further modifications and applications (Ostapiuk, Matiychuk, Obushak, 2015).

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to the requested chemical have been synthesized and analyzed for their structure and biological activities. For example, compounds with similar triazole and thioacetamide groups have shown antifungal and plant growth regulating activities. The synthesis process often involves multiple steps, including reactions with substituted acetophenone, triazole, and phenyl isothiocyanate. Structural determination through single-crystal X-ray diffraction analysis reveals insights into the molecular interactions that stabilize the structure of these compounds (Liu et al., 2005).

Anticancer Activity

Several studies have focused on synthesizing derivatives of compounds with similar structural features to evaluate their anticancer activity. These compounds, synthesized using a pharmacophoric group like 2-(4-aminophenyl)benzothiazole, have been screened for potential antitumor activity against a variety of human tumor cell lines. Some derivatives have shown considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of such compounds (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs suggests these compounds could be used as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable energy levels for electron injection. Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins like Cyclooxygenase 1 (COX1), indicating potential biomedical applications beyond their photovoltaic use (Mary et al., 2020).

Antioxidant and Antitumor Activities

Compounds with structural similarities have been evaluated for their antioxidant and antitumor activities, indicating the diverse biological relevance of this chemical class. Synthesis routes often involve cyclocondensation reactions, with the biological activity studies highlighting their potential as therapeutic agents (El-Moneim et al., 2011).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS2/c20-12-7-5-11(6-8-12)17-23-19(25-24-17)27-10-16(26)22-18-14(9-21)13-3-1-2-4-15(13)28-18/h5-8H,1-4,10H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXNLIWZPVRBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NNC(=N3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

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